Product packaging for BChE-IN-16(Cat. No.:)

BChE-IN-16

Cat. No.: B12409369
M. Wt: 433.6 g/mol
InChI Key: KZOIYQAEEQKJSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

BChE-IN-16 is a useful research compound. Its molecular formula is C28H32FNO2 and its molecular weight is 433.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H32FNO2 B12409369 BChE-IN-16

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C28H32FNO2

Molecular Weight

433.6 g/mol

IUPAC Name

N-[3-(2-fluorophenyl)propyl]-N-[(3-methoxy-2-phenylmethoxyphenyl)methyl]cyclobutanamine

InChI

InChI=1S/C28H32FNO2/c1-31-27-18-7-13-24(28(27)32-21-22-10-3-2-4-11-22)20-30(25-15-8-16-25)19-9-14-23-12-5-6-17-26(23)29/h2-7,10-13,17-18,25H,8-9,14-16,19-21H2,1H3

InChI Key

KZOIYQAEEQKJSB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1OCC2=CC=CC=C2)CN(CCCC3=CC=CC=C3F)C4CCC4

Origin of Product

United States

Discovery and Initial Characterization of Butyrylcholinesterase Inhibitor Bche in 16

Identification Methodologies: High-Throughput Screening and Structure-Based Virtual Screening Approaches

The discovery of potent and selective BChE inhibitors, including the compound designated as "compound 16" in several studies, has been significantly advanced by computational drug discovery techniques, particularly structure-based virtual screening (SBVS). researchgate.netuq.edu.auacs.org SBVS is a method that leverages the three-dimensional structure of a target protein, such as BChE, to computationally screen large databases of chemical compounds and predict their binding affinity to the enzyme's active site. researchgate.netuq.edu.au This approach offers an efficient alternative or complement to traditional high-throughput screening (HTS), which involves extensive experimental testing of vast compound libraries. monash.edu

Virtual screening workflows typically involve filtering chemical libraries based on desired properties, such as drug-like characteristics, before proceeding to docking simulations. uq.edu.augenecards.org Docking protocols can employ different levels of precision, ranging from high-throughput virtual screening (HTVS) for initial rapid screening to more computationally intensive standard precision (SP) and extra-precision (XP) docking for a refined analysis of potential ligand-protein interactions. uq.edu.augenecards.org Following computational screening, top-ranked compounds are often subjected to visual inspection to assess their predicted binding modes and interactions within the active site. uq.edu.au Experimental validation through in vitro assays, such as the Ellman's method, is crucial to confirm the inhibitory activity of the selected virtual hits against BChE. uq.edu.augenecards.org This integrated computational and experimental strategy has proved effective in identifying novel BChE inhibitors. monash.eduwikipedia.org

Synthetic Strategies and Chemical Derivatization of "BChE-IN-16" and its Analogs

The compound identified as "compound 16" has been characterized as a novel heterostilbene carbamate. preprints.orgresearchgate.netmdpi.com The synthesis of heterostilbene carbamates, designed as selective BChE inhibitors, has been reported, with these compounds being synthesized from precursors such as resveratrol (B1683913) analogs. preprints.orgresearchgate.netmdpi.com Resveratrol serves as a structural starting point for the synthesis of this class of compounds. preprints.orgresearchgate.netmdpi.comebi.ac.uk The synthetic procedures for generating a series of these heterostilbene carbamates, including compound 16, have been described in research publications. preprints.orgresearchgate.netmdpi.com

Chemical derivatization plays a vital role in exploring the structure-activity relationships (SARs) and optimizing the properties of lead compounds. For instance, investigations into analogs of a related compound (compound 7) in the same series as compound 16 involved modifications such as altering the length of the ester chain and substituting a methoxy (B1213986) oxygen with other atoms like sulfur or carbon. acs.orgmonash.edu A notable derivatization strategy involved the cyclization of a methoxy ester moiety into a tetrahydrofuran (B95107) ring, which resulted in a significant enhancement of inhibitory activity, converting a micromolar inhibitor into a submicromolar one, as observed in the transition from compound 7 to compound 16. acs.orgmonash.edu Furthermore, modifying the ester group of compound 16 into an amide or ketone has been suggested as a potential approach to synthesize more stable analogs. acs.orgmonash.edu

Primary Structural Elucidation and Classification of the "this compound" Scaffold

"Compound 16" is structurally classified as a heterostilbene carbamate. preprints.orgresearchgate.netmdpi.com The structural identity and purity of this compound and its related analogs have been established through comprehensive analytical techniques, including NMR spectroscopy and high-resolution mass spectrometry (HRMS). preprints.orgresearchgate.netmdpi.com A crucial aspect of its characterization involves the elucidation of its three-dimensional structure and its interaction with the target enzyme. The atomic-level details of how compound 16 binds within the active site of human BChE have been revealed through the determination of the X-ray crystal structure of the human BChE-compound 16 complex. acs.orgmonash.eduebi.ac.uknih.gov

Butyrylcholinesterase is known to possess a deep active site gorge. citius.technology Structural studies, including molecular docking and particularly X-ray crystallography, provide valuable insights into the specific interactions between compound 16 and the amino acid residues lining the BChE active site. The solved crystal structure of the complex offers a detailed view of the compound's binding pose and the nature of the interactions, which is fundamental for understanding its potency and selectivity. acs.orgmonash.eduebi.ac.uk The observed selectivity of compound 16 for BChE over AChE is attributed, in part, to the structural differences between the active sites of these two enzymes. acs.orgcitius.technology

Detailed Research Findings

Research findings on "compound 16" consistently highlight its potent and selective inhibitory activity against butyrylcholinesterase. One study reported that compound 16 exhibited exceptional BChE inhibitory activity with an IC₅₀ value of 26.5 nM. preprints.orgresearchgate.netmdpi.com Another publication indicated a human BChE IC₅₀ of 0.443 μM for compound 16, classifying it as a highly selective submicromolar inhibitor. acs.orgmonash.eduebi.ac.uknih.gov A key characteristic of this compound is its high selectivity for BChE compared to AChE. sigmaaldrich.compreprints.orgacs.orgresearchgate.netmdpi.com Notably, compound 16 showed no significant inhibition of human AChE at concentrations up to 10 μM, further underscoring its selectivity profile. acs.org This selectivity is a desirable property for potential therapeutic agents targeting BChE, as it may help mitigate off-target effects associated with inhibiting both cholinesterases. sigmaaldrich.compreprints.org

The binding mode of compound 16 to human BChE has been investigated through X-ray crystallography, providing atomic-resolution insights into the interactions that govern its inhibitory activity and selectivity. acs.orgmonash.eduebi.ac.uk The crystal structure of the BChE-compound 16 complex confirms stable binding within the active site. sigmaaldrich.compreprints.orgresearchgate.netmdpi.com Complementary computational studies, including molecular docking and molecular dynamics simulations, have corroborated these findings, demonstrating stable interactions between the ligand and the enzyme. preprints.orgresearchgate.netmdpi.com

Beyond its primary role as a BChE inhibitor, some research has explored additional biological activities of compound 16 and related heterostilbene carbamates. Compound 16 has been reported to exhibit moderate anti-inflammatory effects, demonstrated by its ability to inhibit TNF-α production in peripheral blood mononuclear cells. sigmaaldrich.compreprints.orgresearchgate.netmdpi.com Furthermore, in silico ADME(T) profiling of compounds within this chemical series, including compound 16, has suggested favorable pharmacokinetic properties and a low potential for mutagenicity for many of the analyzed molecules. sigmaaldrich.compreprints.orgresearchgate.netmdpi.com Compound 16 has also shown high permeability in a PAMPA-BBB model, indicating a potential to cross the blood-brain barrier, which is relevant for its potential application in central nervous system disorders. acs.orgmonash.eduebi.ac.uk

The table below summarizes some of the reported inhibitory activity data for compound 16:

EnzymeIC₅₀ ValueReference
Human BChE26.5 nM preprints.orgresearchgate.netmdpi.com
Human BChE0.443 μM acs.orgmonash.eduebi.ac.uknih.gov
Equine BChE0.763 μM acs.orgmonash.edu
Human AChE> 10 μM acs.org

(Note: Variations in reported IC₅₀ values between different studies can arise from differences in experimental protocols, the source of the enzyme, or assay conditions.)

Enzymatic Inhibition Profile and Kinetic Mechanisms of Bche in 16

Potency and Selectivity Assessment Against Butyrylcholinesterase

BChE-IN-16 is characterized as a highly potent inhibitor of human butyrylcholinesterase (hBChE). Research indicates an IC₅₀ value of 3.8 nM for the inhibition of hBChE. Another reported IC₅₀ value for hBChE is 48 nM. The compound has also been shown to competitively inhibit hBChE with a reported Kᵢ value of 4.04 nM. This low Kᵢ value further supports its high affinity and potency towards hBChE.

Comparative Inhibition Profile Against Acetylcholinesterase and Related Esterases

The inhibitory profile of this compound has also been assessed against human acetylcholinesterase (hAChE) to determine its selectivity. Conflicting data exists regarding its potency against hAChE. Some reports indicate an IC₅₀ value of 30 nM for hAChE, suggesting a degree of dual inhibition of both cholinesterases. However, other research suggests a significantly lower potency against hAChE, with a reported IC₅₀ value greater than 10 μM, indicating zero inhibition of hAChE at concentrations where it potently inhibits hBChE. This latter finding suggests high selectivity of this compound for BChE over AChE. Information regarding the inhibitory profile of this compound against other related esterases was not found in the provided search results.

The reported inhibition data for this compound is summarized in the table below:

EnzymeIC₅₀ (nM)Kᵢ (nM)
Human Butyrylcholinesterase (hBChE)3.8, 484.04
Human Acetylcholinesterase (hAChE)30, >10000 (>10 μM)Not reported in sources

Detailed Enzyme Kinetic Studies of Butyrylcholinesterase Inhibition by "this compound"

Detailed enzyme kinetic studies are crucial for understanding the nature of the interaction between an inhibitor and its target enzyme.

Determination of Inhibition Type: Competitive, Non-Competitive, and Mixed-Type Models

Based on available data, this compound has been characterized as a competitive inhibitor of human butyrylcholinesterase. This is supported by the reported Kᵢ value, which is a characteristic parameter for competitive inhibition. In competitive inhibition, the inhibitor binds to the same active site as the substrate, competing for access to the enzyme.

Analysis of Reversibility and Time-Dependent Inhibition Kinetics

Specific detailed information regarding the reversibility and time-dependent inhibition kinetics of this compound against butyrylcholinesterase was not found in the provided search results. Such studies typically involve assessing whether the enzyme activity is restored after removal of the inhibitor and examining the rate of inhibition over time to determine if it is a rapid equilibrium or slow-binding inhibitor.

Steady-State and Pre-Steady-State Kinetic Characterization of Enzyme-Inhibitor Interaction

Detailed steady-state and pre-steady-state kinetic characterization of the interaction between this compound and butyrylcholinesterase was not available in the provided search results. Steady-state kinetics provides parameters like Kᵢ and inhibition type under conditions where enzyme-inhibitor complex concentrations are relatively constant. Pre-steady-state kinetics, on the other hand, examines the initial rapid events of the enzyme-inhibitor interaction, providing insights into the binding steps and rates.

Information Regarding the Molecular Recognition and Structural Biology of "this compound" Interactions with Butyrylcholinesterase

This report addresses the molecular recognition and structural biology of the chemical compound designated as "this compound" in the context of its interactions with Butyrylcholinesterase (BChE). Based on the available scientific literature retrieved through searches, it is important to note that detailed structural and computational data specifically describing the interaction of "this compound" with human Butyrylcholinesterase appears limited in the readily accessible public domain.

"this compound" is also referred to in some literature as compound C7. Research indicates that "AChE/BChE-IN-16" (compound C7) is a potent inhibitor of human butyrylcholinesterase (hBChE), with an reported IC50 value of 48 nM. It also demonstrates potent inhibition of human acetylcholinesterase (hAChE) with an IC50 of 30 nM.

While the compound's inhibitory potency against BChE is established, detailed research findings concerning its specific binding dynamics, crystallographic analysis in complex with BChE, identification of critical BChE residues involved in its binding, and a comprehensive elucidation of the non-covalent interactions specifically between this compound and Butyrylcholinesterase were not found within the scope of the conducted searches.

Some studies discuss computational approaches like molecular docking and molecular dynamics simulations in the context of cholinesterase inhibitors. However, the specific application of these methods to detail the binding of this compound to Butyrylcholinesterase was not identified. For instance, one study mentions molecular docking simulations for compound C7, but the reported interactions and binding energy relate to human Acetylcholinesterase (hAChE), not BChE. Similarly, while crystallographic analysis of BChE in complex with other inhibitors, such as the organophosphorus agent Cresyl Saligenin Phosphate (CBDP), has provided insights into the BChE active site and interaction mechanisms with those specific compounds, a crystal structure of BChE specifically in complex with "this compound" (compound C7) was not found.

Consequently, a detailed exposition on the following specific aspects of "this compound" interaction with Butyrylcholinesterase, as outlined in the request, cannot be provided based on the available search results:

Molecular Recognition and Structural Biology of Bche in 16 Interactions with Butyrylcholinesterase

Elucidation of Non-Covalent Interactions: Hydrogen Bonding, Hydrophobic Interactions, and Pi-Pi Stacking:Detailed analysis of the specific non-covalent interactions mediating the binding of BChE-IN-16 to BChE was not available.

Therefore, while "this compound" is recognized as a potent BChE inhibitor, the specific structural and molecular details of its interaction with the enzyme, as requested by the outline, are not comprehensively described in the consulted literature.

Compound Names and Corresponding Identifiers:

Structure Activity Relationship Sar Studies of Bche in 16 Analogues

Systematic Design and Synthesis of "BChE-IN-16" Derivatives

The systematic design and synthesis of derivatives related to a lead compound like "this compound" are guided by the principles of medicinal chemistry and often informed by computational techniques. The goal is to create a library of analogues with targeted structural modifications to probe the enzyme's active site and identify features that enhance binding affinity and selectivity.

General strategies for designing BChE inhibitor derivatives, as seen in studies on various structural classes, include modifications to aromatic rings, linker regions, and functional groups monash.eduacs.orgresearchgate.netuniprot.org. These modifications can involve changing the size, shape, electronic properties, and hydrogen bonding capabilities of different parts of the molecule. Computational methods such as structure-based virtual screening and molecular docking play a significant role in the design process by predicting how potential analogues might bind to the BChE active site and estimating their binding affinities monash.eduuq.edu.auharvard.eduuni-freiburg.dercsb.orgnih.govresearchgate.net. This allows for the rational selection of target molecules for synthesis.

The synthesis of these derivatives typically involves standard organic chemistry reactions, tailored to the specific scaffold of the lead compound. Researchers often synthesize a series of analogues with systematic variations, such as altering substituents at different positions on a core structure, changing the length or flexibility of a linker, or modifying terminal groups monash.eduacs.orgresearchgate.netuniprot.org. Analytical techniques such as NMR spectroscopy and mass spectrometry are used to confirm the structures of the synthesized compounds acs.orgnih.gov.

Impact of Structural Modifications on Butyrylcholinesterase Inhibitory Potency and Selectivity

Structural modifications to a lead compound can have a profound impact on its inhibitory potency and selectivity towards BChE. "this compound" itself has been identified as a highly potent and selective inhibitor of human BChE. It exhibits a submicromolar IC₅₀ value for human BChE and shows no significant inhibition of human AChE at concentrations up to 10 µM uq.edu.au. This high selectivity is a desirable property for potential therapeutic agents targeting BChE, as it may help minimize off-target effects associated with AChE inhibition.

Research on other BChE inhibitors demonstrates how specific structural changes influence activity. For instance, modifications to aromatic rings or the introduction of different substituents can alter interactions with aromatic residues in the BChE active site, affecting potency monash.eduuniprot.orguq.edu.au. Changes in the length or nature of linker regions connecting different parts of an inhibitor molecule can influence how effectively the compound spans the BChE active site gorge and interacts with key residues. The presence and position of certain functional groups, such as amide or ester linkages, have also been shown to play a critical role in inhibitory activity monash.edu.

Studies have shown that even subtle changes, such as the position of a substituent on a ring system or the presence of a small functional group, can lead to significant differences in inhibitory potency and selectivity monash.eduresearchgate.net. For example, in one study on benzamide (B126) and picolinamide (B142947) derivatives, the position of a dimethylamine (B145610) side chain significantly influenced activity and selectivity against AChE and BChE researchgate.net. Similarly, the presence of a dimethyl group on a specific ring in analogues of a BChE inhibitor led to a total loss of activity uq.edu.au.

The high potency and selectivity observed for "this compound" suggest that its specific structural features are well-suited for interacting favorably with the BChE active site while avoiding significant interactions with the AChE active site.

Here is a table summarizing the reported inhibitory activity of this compound:

CompoundTarget EnzymeIC₅₀ (µM)Selectivity (vs. hAChE)Kᵢ (nM)
This compoundhBChE0.0038> 10 µM (no inhibition)4.04
Compound 16eqBuChE0.763No significant inhibition at 10 µM uq.edu.auNot reported
Compound 16huBuChE0.443No inhibition at 10 µM monash.eduNot reported

Note: "Compound 16" in sources monash.eduuq.edu.au refers to the same compound as this compound. hBChE = human butyrylcholinesterase; eqBuChE = equine butyrylcholinesterase; hAChE = human acetylcholinesterase.

Identification of Key Pharmacophoric Elements for Optimized Enzyme Interaction

Identifying the key pharmacophoric elements of "this compound" involves understanding the specific features of the molecule that are essential for its binding and inhibition of BChE. Pharmacophore models represent the spatial arrangement of these essential features, such as hydrogen bond donors/acceptors, hydrophobic centers, and aromatic rings, that are necessary for optimal interaction with the target enzyme harvard.eduuni-freiburg.dercsb.org.

Structural studies, particularly X-ray crystallography of BChE in complex with inhibitors, provide atomic-level details of these interactions uq.edu.au. The crystal structure of human BChE in complex with "Compound 16" (this compound) has been reported, revealing important binding interactions within the active site uq.edu.au. Key residues in the BChE active site gorge, such as Trp82, Phe329, and Trp231 in the acyl pocket, are known to engage in π–π interactions with aromatic rings of inhibitors uq.edu.auresearchgate.net. Hydrogen bonding interactions with residues like His438 and Ser198 (the catalytic serine) are also crucial for binding and inhibition uq.edu.auresearchgate.net.

For "Compound 16", the carbazole (B46965) ring has been shown to have π–π interactions with aromatic residues in the acyl pocket, such as Trp231 and Phe329 uq.edu.au. The NH group of the hexahydroquinoline ring is involved in hydrogen bonding with His438. These specific interactions highlight the importance of the aromatic and hydrogen-bonding features of "this compound" for its potent binding to BChE.

Pharmacophore modeling studies on various BChE inhibitors have consistently identified the importance of hydrophobic and aromatic features for interacting with the predominantly hydrophobic active site gorge of BChE, as well as hydrogen bond acceptors and donors for interactions with catalytic and other key residues harvard.eduuni-freiburg.dercsb.org. The specific arrangement and nature of these features in "this compound" contribute to its high affinity and selectivity for BChE.

Influence of Stereochemistry on Biological Activity and Specificity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can significantly influence its interaction with chiral biological targets like enzymes. While detailed studies specifically on the stereochemical influence of "this compound" analogues are not extensively detailed in the provided search results, the principle that stereochemistry affects enzyme activity and specificity is well-established in enzymology and medicinal chemistry.

Enzymes, including BChE, have specific three-dimensional active sites that can differentiate between stereoisomers of a ligand. This means that different stereoisomers of a compound can exhibit different binding affinities, reaction rates, and selectivity profiles. For inhibitors that interact with the active site, the precise orientation and fit determined by stereochemistry can impact the strength and nature of interactions with key amino acid residues.

Some studies on cholinesterase inhibitors or related enzyme interactions mention stereochemistry. For instance, the stereochemistry of groups attached to phosphorus in organophosphate inhibitors influences their interaction and the subsequent aging process with cholinesterases. One study on BChE inhibitors mentions the determination of the absolute configuration (R) of a stereocenter in an analog, indicating that stereochemistry is a consideration in the characterization of these compounds.

Although specific comparative data on the BChE inhibitory activity of different stereoisomers of "this compound" or its direct analogues are not available in the provided snippets, it is reasonable to infer that the stereochemical configuration of any chiral centers present in "this compound" or its derivatives would play a role in their interaction with the chiral BChE active site and thus influence their biological activity and specificity. Further SAR studies specifically exploring the impact of stereochemistry would be valuable for a complete understanding of the binding of "this compound" to BChE.

Preclinical Mechanistic Investigations of Bche in 16 in Biological Systems

In Vitro Cellular Studies on Butyrylcholinesterase Modulation

This subsection would cover research conducted using cell lines and primary cell cultures to understand the effects of BChE-IN-16 on butyrylcholinesterase activity and related cellular processes.

Assessment of Butyrylcholinesterase Activity in Cell Lines and Primary Cultures

This part would typically present data on the inhibitory potency and selectivity of this compound against BChE in various cell types. This might include IC50 values and comparisons to other cholinesterases like acetylcholinesterase (AChE). For a compound like "compound 16" (a heterostilbene carbamate, not this compound), in vitro assays demonstrated high selectivity towards BChE over AChE, with an IC50 of 26.5 nM for BChE. Another study mentions compounds 8 and 18 showing potent and selective inhibition of BChE activities (IC50 < 10 μM and SI BChE > 30) in in vitro enzyme inhibition tests. Specific data for this compound in this context is not available from the searches.

Investigation of Cellular Pathways Influenced by Butyrylcholinesterase Inhibition (e.g., Oxidative Stress Response, Inflammatory Signaling)

This would describe how this compound's inhibition of BChE impacts cellular pathways related to oxidative stress and inflammation. Research on other BChE inhibitors suggests links between BChE activity and these pathways. For instance, elevated BChE activity has been associated with oxidative stress and low-grade systemic inflammation in the context of metabolic syndrome. Selective BChE inhibition has been reported to show moderate anti-inflammatory effects by inhibiting LPS-stimulated TNF-α production in peripheral blood mononuclear cells for "compound 16". Specific data regarding the influence of this compound on these pathways is not available from the searches.

Modulation of Protein Aggregation Processes by Butyrylcholinesterase Inhibition

This section would focus on any observed effects of this compound on the aggregation of proteins, particularly those implicated in neurodegenerative diseases like amyloid-beta (Aβ) and tau. BChE has been found to be enriched within Aβ plaques and may promote the formation of Aβ fibrils. Selective BChE inhibition has been linked to a reduction in amyloid-beta aggregation. Some studies on other inhibitors have evaluated their ability to inhibit Aβ aggregation in vitro using methods like the thioflavin T assay. Specific data on the modulation of protein aggregation processes by this compound is not available from the searches.

In Vivo Studies in Animal Models of Butyrylcholinesterase Function

This subsection would detail the findings from studies using living organisms to investigate the effects of this compound.

Characterization of Butyrylcholinesterase Inhibition in Preclinical Animal Models

This part would describe how this compound affects BChE activity in living animal models. This could include information on the extent and duration of BChE inhibition in specific tissues or the plasma after administration. Studies on other BChE inhibitors have characterized inhibition in animal models, for example, demonstrating brain penetration and inhibition of BChE in different brain regions in mice. Specific data characterizing BChE inhibition by this compound in animal models is not available from the searches.

Influence on Cholinergic Neurotransmission and Associated Neurobiological Phenomena

This would cover the effects of this compound on cholinergic signaling and related neurobiological outcomes in animal models. This might include assessments of acetylcholine (B1216132) levels, cognitive function, or neuropathological markers. Selective BChE inhibition has been shown to elevate brain acetylcholine levels and augment learning in rodents. In Alzheimer's disease models, BChE inhibition has been associated with beneficial effects and neuroprotection. Specific data regarding the influence of this compound on cholinergic neurotransmission and associated neurobiological phenomena is not available from the searches.

Mechanistic Insights into the Role of Butyrylcholinesterase in Specific Biological Processes (e.g., ghrelin regulation, amyloid-beta dynamics)

"this compound," identified as compound 16 within a series of novel heterostilbene carbamates, has emerged as a potent and selective inhibitor of butyrylcholinesterase (BChE). Preclinical investigations into this compound and its class have provided valuable mechanistic insights into the roles of BChE in various biological processes, particularly its involvement in ghrelin regulation and amyloid-beta dynamics, which are relevant to neurodegenerative conditions like Alzheimer's disease.

Research has demonstrated that compound 16 exhibits exceptional inhibitory activity against BChE, with an IC₅₀ value of 26.5 nM. researchgate.netpreprints.orgnih.gov This indicates a high potency in blocking the enzymatic activity of BChE. Furthermore, studies have shown high selectivity of this compound class towards BChE over acetylcholinesterase (AChE). researchgate.netpreprints.orgnih.gov

CompoundTarget EnzymeIC₅₀ (nM)Selectivity (BChE/AChE)
This compoundBChE26.5High
This compoundAChE> 1000*

*Based on descriptions of high selectivity over AChE, the IC₅₀ for AChE is significantly higher than for BChE. researchgate.netpreprints.orgnih.gov

The potent and selective inhibition offered by compounds like this compound allows for the investigation of biological processes where BChE plays a significant role.

Mechanistic Role of Butyrylcholinesterase in Ghrelin Regulation: Butyrylcholinesterase functions as a ghrelin hydrolase, playing a key role in the metabolism of the hormone ghrelin. researchgate.netpreprints.orgharvard.eduwikipedia.orgontosight.aiharvard.edu Ghrelin is a peptide hormone primarily known for stimulating appetite and regulating energy balance. researchgate.netontosight.ai The active form of ghrelin contains an n-octanoyl modification at its serine-3 residue, which is essential for its activity at the growth hormone secretagogue receptor (GHSR1a). researchgate.netontosight.ai BChE catalyzes the deacylation of ghrelin, cleaving this octanoyl group and converting active ghrelin into its inactive form, desacyl-ghrelin. wikipedia.orgontosight.aiharvard.edu

Studies manipulating BChE levels in mice have provided direct evidence for this mechanistic role. BChE knockout mice exhibit elevated levels of both acyl-ghrelin and desacyl-ghrelin compared to wild-type mice. researchgate.netharvard.edu Conversely, increasing BChE levels through gene transfer leads to significant decreases in plasma ghrelin. preprints.orgharvard.eduharvard.edu The administration of selective BChE inhibitors, such as iso-OMPA, has been shown to restore ghrelin levels towards control levels in mice with elevated BChE, confirming the enzymatic dependence of ghrelin hydrolysis by BChE. preprints.orgharvard.edu

The potent BChE inhibitory activity of this compound suggests that it could mechanistically influence ghrelin regulation by reducing the hydrolysis of active ghrelin. By inhibiting BChE, this compound would be expected to lead to increased levels of active ghrelin, thereby impacting physiological processes and behaviors modulated by ghrelin signaling. This highlights a potential pathway through which BChE inhibitors can exert biological effects beyond the cholinergic system.

Mechanistic Role of Butyrylcholinesterase in Amyloid-Beta Dynamics: Butyrylcholinesterase is significantly implicated in the pathogenesis of Alzheimer's disease (AD), particularly in the dynamics of amyloid-beta (Aβ) peptides, a hallmark of the disease. nih.govnih.gov BChE is found in association with amyloid plaques in the brains of AD patients and in animal models of AD.

Research suggests that BChE can interact with Aβ peptides, and this interaction may promote the aggregation of Aβ and exacerbate neurodegeneration. nih.gov The presence of BChE in amyloid plaques is thought to contribute to the formation and maturation of these structures. Furthermore, studies have indicated that Aβ can modulate BChE catalytic activity, in some cases increasing it.

Selective inhibition of BChE is proposed as a therapeutic strategy to interfere with these processes. By inhibiting BChE, compounds like this compound may reduce the enzyme's ability to interact with and potentially promote the aggregation of Aβ peptides. nih.gov This could potentially lead to a reduction in amyloid plaque burden and mitigate the associated neurotoxic effects. Preclinical studies with selective BChE inhibitors have shown promise in reducing amyloid-beta levels in the brain.

The potent and selective BChE inhibition by this compound provides a tool to further investigate the precise mechanisms by which BChE influences Aβ aggregation and clearance. The ability of this compound to selectively target BChE allows for the deconvolution of BChE-specific effects from those mediated by AChE, offering clearer insights into BChE's distinct roles in AD pathology.

Advanced Methodologies for the Study of Butyrylcholinesterase and Its Inhibitors

Quantitative Enzymatic Assays for High-Throughput Screening and Kinetic Analysis

Quantitative enzymatic assays are fundamental for evaluating the inhibitory potency and mechanism of compounds targeting BChE. These assays measure the enzyme's catalytic activity, typically by monitoring the hydrolysis of a substrate, and quantify the reduction in activity in the presence of an inhibitor.

High-throughput screening (HTS) utilizes miniaturized assay formats and automated systems to rapidly assess large libraries of compounds for their ability to inhibit BChE activity. This allows for the efficient identification of potential lead compounds nih.gov.

Kinetic analysis provides detailed information about the nature of the enzyme-inhibitor interaction. By measuring reaction rates at varying substrate and inhibitor concentrations, parameters such as the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ) can be determined. Common methods include the colorimetric Ellman's method, which uses substrates like butyrylthiocholine (B1199683) nih.govnih.govresearchgate.net. Analysis of kinetic data, often visualized through Lineweaver-Burk or Dixon plots, helps elucidate the type of inhibition (e.g., competitive, non-competitive, mixed-type) nih.govnih.govresearchgate.netarxiv.org.

Regarding BChE-IN-16 (PubChem CID 11077316), a PubChem BioAssay entry (AID 44296) indicates that BChE inhibition activity in human serum has been tested for this compound or related structures. researchgate.net The assay involved evaluating the activity of compounds inhibiting BChE. researchgate.net Specific quantitative data such as IC₅₀ or Kᵢ values for this compound were not directly detailed in the available search results for this PubChem entry.

Spectroscopic and Spectrometric Techniques for Compound Characterization and Interaction Studies

Spectroscopic and spectrometric techniques are essential for characterizing the chemical structure of BChE inhibitors and investigating their interactions with the enzyme.

Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), Fourier-Transform Infrared (FTIR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy are routinely used to confirm the identity and purity of synthesized inhibitor compounds nih.gov.

Beyond structural characterization, spectroscopic methods can probe the binding interaction between inhibitors and BChE. For instance, fluorescence spectroscopy can be used in activity assays researchgate.net. X-ray crystallography provides high-resolution three-dimensional structures of BChE in complex with inhibitors, offering detailed insights into the binding mode, key interactions, and conformational changes upon binding.

While these techniques are standard in the study of BChE inhibitors, specific data from spectroscopic or spectrometric studies directly pertaining to the characterization or enzyme interaction of this compound (PubChem CID 11077316) were not found in the provided search results.

Computational Tools for In Silico Prediction of Biological Properties (e.g., ADME(T) Profiling, Blood-Brain Barrier Permeability)

Computational tools play a vital role in the early stages of drug discovery and characterization of BChE inhibitors, allowing for the prediction of various biological properties before experimental testing.

Molecular docking simulations are widely used to predict the likely binding orientation and affinity of a compound within the BChE active site nih.govarxiv.orgnih.gov. Molecular dynamics simulations provide a more dynamic view of the interaction, simulating the movement and stability of the inhibitor-enzyme complex over time arxiv.orgnih.gov. These simulations help in understanding the key residues involved in binding and the nature of the interactions (e.g., hydrogen bonds, hydrophobic interactions) nih.govarxiv.orgnih.gov.

In silico ADME(T) (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling predicts the pharmacokinetic and toxicological properties of a compound arxiv.orgnih.gov. This helps in assessing the drug-likeness and potential liabilities of a candidate inhibitor. Predicting blood-brain barrier (BBB) permeability is particularly important for inhibitors intended to treat central nervous system disorders, as it determines whether a compound can reach its target site in the brain nih.gov. Various computational models and algorithms are employed for these predictions, utilizing molecular descriptors and machine learning approaches nih.gov.

Although computational studies, including molecular modeling, have been applied to series of compounds that may include this compound (PubChem CID 11077316) researchgate.net, specific in silico prediction data, such as ADME(T) profiles or BBB permeability values, directly for this compound were not identified in the provided search results.

Molecular Biology Approaches for Investigating Butyrylcholinesterase Gene Regulation (e.g., MicroRNA Studies)

Molecular biology approaches provide insights into the regulation of BChE expression, which can be relevant when studying inhibitors, particularly in the context of diseases where BChE levels are altered.

Studies at the molecular level investigate the BCHE gene, which encodes for butyrylcholinesterase. This includes research into genetic variants or single nucleotide polymorphisms (SNPs) that can affect BChE activity or expression levels.

Furthermore, the regulation of BCHE gene expression by non-coding RNAs, such as microRNAs (miRNAs), is an active area of research. MicroRNAs can bind to messenger RNA (mRNA) transcripts of the BCHE gene, leading to their degradation or translational repression, thereby influencing BChE protein levels. Identifying the specific microRNAs that target BCHE can reveal potential pathways for modulating BChE expression.

Based on the available search results, there was no specific information found that directly links this compound (PubChem CID 11077316) to studies investigating BChE gene regulation through molecular biology approaches, including research on microRNAs or genetic variants.

Future Directions and Emerging Research Avenues for Selective Butyrylcholinesterase Inhibitors

Exploration of Undiscovered Physiological and Pathophysiological Roles of Butyrylcholinesterase

Although BChE has long been considered an "orphan enzyme" with no clear physiological role beyond metabolizing exogenous esters, recent studies have challenged this view nih.govmdpi.com. While individuals with genetic mutations causing BChE deficiency can appear healthy, research indicates BChE's involvement in various physiological processes. BChE is present in numerous organs and tissues, including plasma, smooth muscles, and adipocytes researchgate.net. Its potential roles include acting as a backup to AChE, regulating the cholinergic system, participating in cell differentiation and embryogenesis, and metabolizing fatty acids and ghrelin, the "hunger hormone" researchgate.netnih.gov.

Emerging research highlights a BChE-ghrelin axis, where BChE hydrolyzes ghrelin, impacting circulating levels of this peptide hormone and influencing weight gain, fat metabolism, and even emotional behaviors like aggression in mice nih.gov. Increased plasma BChE activity has also been correlated with longevity in patients with severe cardiovascular disease nih.govnih.gov. Furthermore, BChE is being investigated for its potential roles in conditions such as insulin (B600854) resistance, type 2 diabetes mellitus, hepatic disorders, and inflammatory conditions nih.gov. Its involvement in neurodegenerative disorders, particularly AD, is also a significant area of focus, with BChE potentially interfering with the course of the disease and its inhibitors being used to ameliorate cholinergic deficiency nih.gov. BChE has been shown to compensate for AChE function in AChE knockout mice, maintaining cholinergic pathways nih.govfrontiersin.org. In progressed AD, BChE levels can increase significantly, suggesting a crucial role in acetylcholine (B1216132) hydrolysis in the later stages researchgate.netnih.govfrontiersin.orgnih.gov.

Strategies for Developing Next-Generation Selective Butyrylcholinesterase Inhibitors

The development of highly selective human BChE (huBChE) inhibitors requires exploring the structural differences between huAChE and huBChE acs.org. Both enzymes share approximately 50% amino acid sequence identity and have an active site located within a deep gorge acs.org. However, structural differences, particularly in key residues within the active site cavity like Q119, A277, and A328 in BChE compared to Y124, W286, and Y337 in AChE, contribute to the selectivity of inhibitors nih.gov.

Structure-based virtual screening has proven to be a powerful approach for identifying novel, selective BChE inhibitors acs.orgmdpi.comnih.gov. This method involves docking large libraries of molecules to the BChE protein structure to predict binding affinity and interactions acs.orgnih.gov. BChE-IN-16, for instance, was identified as a highly selective submicromolar huBChE inhibitor through such a virtual screening approach acs.org. Its inhibitory activity was demonstrated in vitro, showing significantly higher potency against huBChE compared to huAChE acs.org.

Detailed analysis of the binding pose of compounds like this compound within the BChE active site, often through techniques like X-ray crystallography, provides crucial atomic-level interaction information acs.org. This structural understanding is vital for guiding further optimization of inhibitor scaffolds acs.orgmdpi.com. Molecular modeling and dynamics simulations are also employed to understand the interaction mechanisms, including hydrophobic interactions and hydrogen bonding, and to explain selectivity towards BChE mdpi.comconicet.gov.ar.

Chemical synthesis and subsequent structure-activity relationship (SAR) studies are essential steps in optimizing identified hits mdpi.comnih.gov. By systematically modifying the structure of lead compounds, researchers can improve potency, selectivity, and pharmacokinetic properties mdpi.com. The identification of compounds like this compound, with high selectivity and submicromolar inhibitory activity, serves as a promising starting point for such optimization efforts acs.org.

Data Table: Inhibitory Activity of this compound

CompoundTarget EnzymeIC₅₀ (µM)Selectivity (AChE/BChE IC₅₀ ratio)Reference
This compoundhuBChE0.443> 22.5 (>10 / 0.443) acs.org
This compoundhuAChE> 10- acs.org
RivastigminehuBChE-~8 acs.org
RivastigminehuAChE-- acs.org

Note: IC₅₀ values represent the concentration of the inhibitor required to inhibit 50% of enzyme activity. Higher selectivity ratios indicate greater preference for BChE over AChE. Rivastigmine data is included for comparison as a known cholinesterase inhibitor.

Further research involves kinetic studies to understand the mode of inhibition, such as competitive or mixed-type inhibition nih.govconicet.gov.ar. In silico ADME(T) profiling is also used to predict pharmacokinetic properties and potential toxicity early in the development process mdpi.com.

Integration of Butyrylcholinesterase Inhibition with Multi-Targeted Research Approaches in Complex Biological Systems

Given the multifactorial nature of many diseases where BChE is implicated, such as AD, integrating BChE inhibition with multi-targeted research approaches is gaining importance mdpi.comfrontiersin.org. Instead of solely targeting BChE, strategies involving multi-targeted directed ligands (MTDLs) that interact with multiple biological targets relevant to a disease are being explored frontiersin.org.

In the context of AD, where amyloid-beta (Aβ) aggregation and cholinergic dysfunction are key features, compounds that can both inhibit BChE and interfere with Aβ aggregation are being investigated mdpi.com. Research has shown that BChE is enriched in Aβ plaques and can promote Aβ fibril formation mdpi.com. Therefore, BChE inhibitors may potentially reduce Aβ aggregation mdpi.com. Studies evaluating the ability of BChE inhibitors to inhibit Aβ aggregation in vitro are being conducted mdpi.com.

Furthermore, BChE inhibition can be integrated into broader research examining its interplay with other biological pathways and systems. This includes exploring its connection to inflammatory responses, as some selective BChE inhibitors have shown moderate anti-inflammatory effects mdpi.com. Understanding the complex interactions between BChE activity, ghrelin signaling, and metabolic processes represents another avenue for multi-targeted research nih.gov.

The use of selective inhibitors like this compound can be a valuable tool in these multi-targeted approaches. By specifically modulating BChE activity, researchers can better dissect its contribution within complex biological networks and evaluate the potential benefits of combining BChE inhibition with other therapeutic strategies. This could involve studying the effects of selective BChE inhibition in conjunction with agents targeting Aβ pathology, neuroinflammation, or metabolic dysregulation in relevant model systems.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.